molecular formula C19H18N4O4 B4078510 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone

4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone

Cat. No. B4078510
M. Wt: 366.4 g/mol
InChI Key: FXVJVCQKRIGNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone, also known as PHA-848125, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is known to inhibit the activity of cyclin-dependent kinases (CDKs), a family of enzymes that play a key role in cell cycle regulation.

Mechanism of Action

4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone inhibits the activity of CDKs by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream targets that are necessary for cell cycle progression. In addition, 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone has been shown to induce the expression of p21, a CDK inhibitor that further inhibits cell cycle progression.
Biochemical and physiological effects:
4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, which makes it a well-characterized compound. However, there are also limitations to the use of 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate interpretation of results. In addition, its potency and selectivity can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone. Another area of interest is the identification of biomarkers that can predict response to 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone in cancer patients. Finally, there is also interest in exploring the potential use of 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone in combination with other cancer therapies to enhance its efficacy.

Scientific Research Applications

4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of CDKs, which are frequently overexpressed in cancer cells and play a key role in cell cycle regulation. Inhibition of CDK activity by 4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone leads to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

4-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-19-15-6-2-1-5-14(15)18(21-22-19)12-7-8-16(17(10-12)23(25)26)20-11-13-4-3-9-27-13/h1-2,5-8,10,13,20H,3-4,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJVCQKRIGNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone

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